molecular formula C13H14N4O B2787100 N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide CAS No. 2411265-30-8

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide

Katalognummer B2787100
CAS-Nummer: 2411265-30-8
Molekulargewicht: 242.282
InChI-Schlüssel: OOLRLKYPMXMVPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharides (LPS). TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various disease models.

Wirkmechanismus

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, including MyD88 and TRIF. This results in the inhibition of inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammatory cytokine production, improve survival rates, reduce tissue damage, and improve organ function in various disease models. N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has also been shown to reduce oxidative stress and apoptosis in some disease models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide is its specificity for TLR4 signaling, which allows for the study of TLR4-mediated inflammation without affecting other signaling pathways. However, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has a short half-life in vivo and requires frequent dosing. Additionally, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide may not be effective in all disease models, as TLR4 signaling may not be the primary driver of inflammation in some diseases.

Zukünftige Richtungen

For N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide research include the development of more potent and selective TLR4 inhibitors, investigation of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide in combination with other therapies, and exploration of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide in other disease models.

Synthesemethoden

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide was first synthesized by Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 2-(1,2,4-triazol-1-ylmethyl)aniline with 2-chloro-1-(prop-2-enoyl)pyridinium tetrafluoroborate in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide.

Wissenschaftliche Forschungsanwendungen

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been extensively studied in various disease models, including sepsis, acute lung injury, ischemia-reperfusion injury, and inflammatory bowel disease. In sepsis, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to improve survival rates and reduce inflammatory cytokine production. In acute lung injury, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce lung inflammation and improve lung function. In ischemia-reperfusion injury, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce tissue damage and improve organ function. In inflammatory bowel disease, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammation and improve intestinal barrier function.

Eigenschaften

IUPAC Name

N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-13(18)15-7-11-5-3-4-6-12(11)8-17-10-14-9-16-17/h2-6,9-10H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLRLKYPMXMVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.